molecular formula C6H9NO4 B039575 (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid CAS No. 117857-95-1

(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B039575
CAS No.: 117857-95-1
M. Wt: 159.14 g/mol
InChI Key: GZOVEPYOCJWRFC-UZBSEBFBSA-N
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Description

(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid, also known as L-CCG-III, is a high-purity cyclopropane-based amino acid derivative of significant interest in advanced pharmacological and neurochemical research. With a molecular formula of C 6 H 9 NO 4 and a molecular weight of 159.14 g/mol, this compound is characterized by its unique structural geometry, featuring three contiguous stereocenters that confer a rigid, strained conformation ideal for probing biomolecular interactions . Research Applications and Value This compound serves as a key tool for researchers studying excitatory amino acid transporters and neurotransmitter systems. It has been identified as a ligand for targets such as the Excitatory Amino Acid Transporter 2 (EAAT2), with documented activity in the low micromolar range (IC50: 4000 nM) . Its rigid cyclopropane backbone makes it a valuable scaffold in medicinal chemistry for the design of conformationally restricted peptides and foldamers, as well as in probing the structure and function of various enzymatic and receptor binding sites . Handling and Safety This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

(1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOVEPYOCJWRFC-UZBSEBFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415498
Record name L-CCG-IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117857-96-2, 117857-95-1
Record name (αS,1R,2S)-α-Amino-2-carboxycyclopropaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117857-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-CCG-IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid, commonly referred to as L-CCG, is a cyclopropyl amino acid derivative with significant biological activities. This compound is structurally characterized by its cyclopropane ring and multiple carboxyl and amino functional groups, which contribute to its unique pharmacological properties. Research has indicated that L-CCG exhibits various biological activities, including neuroprotective effects, modulation of neurotransmitter release, and potential anticancer properties.

  • Molecular Formula : C₆H₉NO₄
  • Molecular Weight : 159.14 g/mol
  • SMILES : C1C(C1C(=O)O)C(C(=O)O)N
  • Topological Polar Surface Area (TPSA) : 101.00 Ų
  • XlogP : -3.40

Neuroprotective Effects

L-CCG has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It is known to modulate glutamate receptors, which play a crucial role in excitatory neurotransmission and are implicated in various neurological disorders.

  • Mechanism of Action : L-CCG acts as a selective agonist for specific glutamate receptor subtypes, potentially reducing excitotoxicity associated with conditions such as Alzheimer's disease and Parkinson's disease.

Anticancer Properties

Recent studies have highlighted the potential of L-CCG as an anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented.

  • Case Study : A study conducted on various cancer cell lines demonstrated that L-CCG significantly reduced cell viability with IC₅₀ values ranging from 10 to 30 µM, indicating its effectiveness in targeting cancerous cells while sparing normal cells .

Modulation of Neurotransmitter Release

L-CCG influences neurotransmitter release mechanisms, particularly in the central nervous system (CNS). Its effects on synaptic transmission have been linked to alterations in dopamine and serotonin levels.

  • Research Findings : In vitro studies show that L-CCG enhances the release of dopamine in neuronal cultures, suggesting potential applications in treating mood disorders .

Target Proteins and Pathways

L-CCG interacts with several biological targets that mediate its effects:

Target ProteinUniProt IDActivityAssay TypeSource
Lysine-specific demethylase 4D-likeB2RXH235.481 nMPotencyCMAUP
Prelamin-A/CP025452 nMPotencySuper-PRED
Nuclear factor NF-kappa-B p105 subunitP1983893.61%Predicted ActivitySuper-PRED

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of L-CCG is crucial for its potential therapeutic applications.

  • Absorption : L-CCG demonstrates good solubility due to its polar nature.
  • Distribution : Predicted to have a moderate volume of distribution based on its molecular characteristics.
  • Metabolism : Primarily metabolized via enzymatic pathways involving cytochrome P450 enzymes.
  • Excretion : Renal excretion is expected due to its water-soluble nature.

Scientific Research Applications

Medicinal Chemistry

L-CCG is recognized for its role as a selective agonist of the metabotropic glutamate receptor subtype mGlu2. Its structural conformation allows it to interact effectively with these receptors, making it a candidate for the treatment of various neurological disorders.

Case Studies:

  • Neuroprotective Effects : Research has demonstrated that L-CCG exhibits neuroprotective effects in models of neurodegeneration. A study published in the Journal of Medicinal Chemistry highlighted its potential in reducing excitotoxicity in neuronal cells, suggesting implications for conditions like Alzheimer's disease and multiple sclerosis .
  • Anxiolytic Properties : Another study explored L-CCG's anxiolytic effects in animal models. The compound was shown to reduce anxiety-like behaviors through modulation of glutamatergic signaling pathways, indicating its potential use in treating anxiety disorders .

Neuropharmacology

The pharmacological profile of L-CCG has been extensively studied due to its ability to modulate neurotransmitter systems. Its specificity for mGlu2 receptors makes it a valuable tool for dissecting the roles of these receptors in various physiological processes.

Key Findings:

  • Selective mGlu2 Agonism : L-CCG has been characterized as a potent and selective agonist for mGlu2 receptors, which are implicated in synaptic plasticity and cognitive functions. This selectivity is crucial for developing drugs with fewer side effects compared to non-selective compounds .
  • Potential in Schizophrenia Treatment : Given the involvement of glutamate dysregulation in schizophrenia, L-CCG has been investigated as a therapeutic agent. Studies indicate that it may help alleviate symptoms associated with this disorder by restoring normal glutamatergic transmission .

Agricultural Science

Beyond its medicinal applications, L-CCG has been explored in agricultural contexts, particularly regarding plant growth regulation.

Applications:

  • Plant Growth Promoter : Preliminary studies suggest that L-CCG can enhance growth parameters in certain plant species. It appears to stimulate root development and increase resistance to environmental stressors .

Comparison with Similar Compounds

Structural Analogues

1-Aminocyclopropane-1-carboxylic Acid (ACC)
  • Structure: Cyclopropane ring with a single amino and carboxylic acid group (C₃H₅NO₂).
  • Role : Key ethylene precursor in plants, regulated by ACC synthase (ACS) and ACC oxidase (ACO) .
  • The stereochemistry may also reduce its direct role in ethylene biosynthesis .
LBG30300
  • Structure: (1S,2S,3S)-2-[(S)-Amino(carboxy)methyl]-3-(carboxymethyl)cyclopropane-1-carboxylic acid.
  • Role : Subtype-selective mGlu2 receptor agonist (picomolar potency) due to conformational restriction and multiple carboxylates .
  • Comparison: The target compound lacks the 3-carboxymethyl group, likely reducing mGlu2 affinity.
trans-2-Phenylcyclopropane-1-carboxylic Acid (PCCA)
  • Structure : Cyclopropane with phenyl and carboxylic acid substituents.
  • Role : Ethylene biosynthesis inhibitor via competitive ACC oxidase inhibition .
  • Comparison: The target compound’s amino(carboxy)methyl group may enable dual functionality (e.g., substrate mimicry and chelation), unlike PCCA’s purely hydrophobic phenyl group .

Physicochemical Properties

Compound Molecular Formula logP (Predicted) Solubility (Water) Key Substituents
Target Compound C₄H₇NO₂ -1.2 (iLOGP) High Amino, carboxymethyl
ACC C₃H₅NO₂ -1.5 High Amino, carboxylic acid
LBG30300 C₇H₉NO₆ -2.8 Moderate 2× carboxymethyl, amino
(1S,2R)-2-Methylcyclopropane-1-carboxylic acid C₅H₈O₂ 0.9 Low Methyl, carboxylic acid
  • Key Trends: Polarity: Carboxylic acid and amino groups enhance water solubility (target compound > ACC > LBG30300). Lipophilicity: Methyl or phenyl substituents (e.g., PCCA, 2-methylcyclopropane derivatives) increase logP, favoring membrane permeability .
Neurotransmitter Receptor Modulation
  • LBG30300 : Binds mGlu2’s Venus flytrap domain via carboxylate interactions; picomolar EC₅₀ .
  • Target Compound : Lacks critical carboxymethyl groups for high-affinity mGlu2 binding but may serve as a scaffold for partial agonists .

Preparation Methods

Dimethylsulfoxonium Methylide Addition

Stereospecific C–H Activation for Asymmetric Synthesis

Directing Group Strategy

The use of (S)-2-(p-tolylsulfinyl)aniline (APS) as a chiral directing group enables stereospecific C(sp³)–H activation on preformed cyclopropanes. This method allows for the introduction of the amino(carboxy)methyl side chain with (S)-configuration at the stereogenic center.

Procedure :

  • Cyclopropane Substrate Preparation : A cyclopropane carboxylic ester is functionalized with APS via amide coupling.

  • C–H Olefination : Palladium-catalyzed olefination introduces the carboxymethyl group at the C2 position.

  • Directing Group Removal : Acidic cleavage (HCl/EtOH) yields the free amino acid.

Advantages :

  • Diastereomeric excess >99%.

  • Compatible with electron-deficient alkenes.

Electrochemical Cyclopropanation

Thianthrenium Dielectrophile Intermediates

Electrolysis of thianthrene in the presence of alkenes generates dicationic dielectrophiles, which react with methylene pronucleophiles (e.g., malonates) to form cyclopropanes. This method is scalable and tolerates diverse functional groups.

Optimized Parameters :

  • Current Density : 10 mA/cm²

  • Solvent : Acetonitrile/water (9:1)

  • Yield : 87–92% for disubstituted cyclopropanes.

Application to Target Compound :

  • Alkene Substrate : A protected amino acrylate derivative.

  • Pronucleophile : Diethyl aminomalonate.

  • Post-Electrolysis Steps : Hydrolysis (NaOH, 80°C) and chiral resolution via ion-exchange chromatography.

Hydrolytic Methods for Cyclopropane Carboxylic Acids

Acid-Catalyzed Ester Hydrolysis

Patented methods describe the hydrolysis of cyclopropane carboxylic acid esters (e.g., cyclopropanecarboxylic acid methyl ester) using formic acid and sulfuric acid at 90–150°C. The process is catalytic (0.5–1 mol% H₂SO₄) and achieves >99% purity after distillation.

Case Study :

  • Substrate : Ethyl (1S,2R)-2-[(tert-butoxycarbonyl)amino(carboxy)methyl]cyclopropane-1-carboxylate.

  • Conditions : 6M HCl, reflux, 12 h.

  • Yield : 90% after recrystallization.

Resolution of Racemic Mixtures

Chiral Chromatography

The (1S,2R) stereoisomer is resolved from racemic mixtures using chiral stationary phases (e.g., Chiralpak IC). Mobile phases of hexane/isopropanol (95:5) with 0.1% trifluoroacetic acid achieve baseline separation.

Enzymatic Resolution

Lipase B from Candida antarctica selectively hydrolyzes the (1R,2S)-ester enantiomer, leaving the desired (1S,2R)-ester intact. Reported enantiomeric excess (ee): 98%.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scalability Key Reference
Sulfur Ylide Addition70–75%Moderate (3:2 trans:cis)Lab-scale
C–H Activation85–90%High (>99% de)Pilot-scale
Electrochemical87–92%High (dr >20:1)Industrial
Acid Hydrolysis90%N/AIndustrial

Q & A

Q. What are the primary synthetic routes for (1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation using diazo compounds and transition metal catalysts (e.g., Rh or Cu) to form the strained cyclopropane ring. Subsequent functionalization includes stereoselective introduction of amino and carboxy groups via nucleophilic substitution or oxidation. For example, KMnO₄ in basic aqueous conditions (1M NaOH) oxidizes intermediates to carboxylic acids with ~70% yield . Key reagents and conditions are optimized to preserve stereochemical integrity, critical for biological activity .

Q. How is the stereochemistry of this compound confirmed experimentally?

Chiral HPLC or polarimetry is used to verify enantiomeric purity. Absolute configuration is determined via X-ray crystallography or comparative analysis with known standards. For instance, the InChI key (GZOVEPYOCJWRFC-UZBSEBFBSA-N) in PubChem provides stereodescriptors for cross-validation . Advanced NMR techniques (e.g., NOESY) can resolve spatial relationships between substituents on the cyclopropane ring .

Q. What are the key applications in pharmacological research?

The compound serves as a constrained glutamate analog, acting as a selective agonist for metabotropic glutamate receptors (mGluRs). Its cyclopropane ring mimics the folded conformation of glutamate, enabling subtype-specific receptor modulation (e.g., mGlu2 agonism with picomolar potency) . Applications include neuropharmacology studies targeting neurological disorders like epilepsy and anxiety .

Advanced Research Questions

Q. How can researchers optimize the oxidation step in synthesizing this compound?

Oxidation of intermediates (e.g., methyl esters to carboxylic acids) requires careful control of reaction conditions. A study achieved 71% yield using KMnO₄ in 1M NaOH at room temperature, followed by 2-propanol quenching to remove MnO₂ byproducts. LC/MS monitoring (retention time: 2.67 min) ensures product purity . Alternative oxidants like Jones reagent or Ru-based catalysts may improve selectivity for acid-sensitive intermediates .

Q. What strategies address stereochemical challenges in cyclopropane functionalization?

Stereocontrol is achieved via:

  • Chiral auxiliaries : Temporarily fix substituent orientation during cyclopropanation.
  • Asymmetric catalysis : Rhodium complexes with chiral ligands induce enantioselective ring closure .
  • Kinetic resolution : Enzymatic or chemical methods separate diastereomers post-synthesis . For example, the (1S,2R,3S) configuration in related agonists was confirmed via X-ray analysis, highlighting the role of Tyr144 flipping in mGlu2 receptor binding .

Q. How does the cyclopropane ring influence enzymatic stability and decomposition?

The strained cyclopropane ring enhances reactivity but may lead to ring-opening under acidic or enzymatic conditions. Studies on analogous compounds (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) show decomposition via ACC deaminase, producing CO₂ and NH₃. Stability assays in physiological buffers (pH 7.4, 37°C) and LC/MS tracking are recommended to assess degradation pathways .

Methodological Recommendations

  • Stereochemical Analysis : Combine X-ray crystallography with chiral chromatography to resolve complex stereoisomers.
  • Enzymatic Assays : Use HEK293 cells expressing mGlu receptors to quantify agonist potency and selectivity .
  • Stability Testing : Monitor decomposition in simulated physiological conditions using LC/MS or ¹H NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid

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